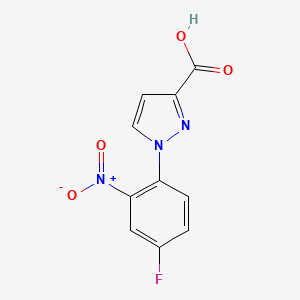

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxylic acid group on the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to diazotization followed by reaction with ethyl acetoacetate to form the pyrazole ring. The final step involves hydrolysis to introduce the carboxylic acid group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) yields esters like methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylate. Such reactions are typical for pyrazolecarboxylic acids .

-

Amide Formation via coupling with amines (e.g., benzylamine, aniline) using agents like SOCl₂ or DCC produces substituted amides. For example, reaction with benzylamine forms N-benzyl-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxamide .

Example Reaction Pathway:

1 4 Fluoro 2 nitrophenyl 1H pyrazole 3 carboxylic acidROHH+Ester+H2O

Decarboxylation

Heating the compound at elevated temperatures (150–200°C) in the presence of Cu or quinoline catalysts induces decarboxylation, yielding 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole. This mirrors decarboxylation trends in pyrazole-3-carboxylic acids under similar conditions .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, forming 1-(4-fluoro-2-aminophenyl)-1H-pyrazole-3-carboxylic acid. This intermediate is pivotal for further functionalization (e.g., diazotization, azo coupling) .

Example Reaction Pathway:

NO2H2/Pd C NH2

Condensation with Active Methylene Compounds

The carboxylic acid participates in Knoevenagel or Claisen-Schmidt condensations:

-

Reaction with acetophenone derivatives in the presence of piperidine yields α,β-unsaturated ketones (chalcones) .

-

Condensation with malononitrile forms cyanoacrylate derivatives, useful in heterocyclic synthesis .

Table 1: Condensation Reactions

| Reactant | Product | Conditions |

|---|---|---|

| Acetophenone | 3-(Arylidene)-pyrazolecarboxylic acid | Piperidine, EtOH, reflux |

| Malononitrile | 3-(Dicyanovinyl)-pyrazole derivative | K₂CO₃, DMF, 80°C |

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring (due to nitro and fluorine groups) undergoes electrophilic substitution at the 4-position. Examples include:

-

Nitration : Further nitration with HNO₃/H₂SO₄ yields polynitro derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 4-bromo-substituted analogs .

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Complexation studies show potential for forming stable chelates with applications in catalysis or material science.

Table 2: Metal Complexation

| Metal Ion | Ligand Sites | Application |

|---|---|---|

| Cu(II) | Pyrazole N, COO⁻ | Antimicrobial agents |

| Fe(III) | Pyrazole N, COO⁻ | Oxidation catalysts |

Heterocyclic Ring Formation

The carboxylic acid facilitates cyclization reactions:

-

Reaction with hydrazine forms pyrazolo[3,4-d]pyridazin-7-ones .

-

Heating with thiourea yields thiazolidinone derivatives via cyclocondensation .

Example Pathway for Thiazolidinone Synthesis:

Acid+ThioureaΔThiazolidinone+H2O

Functional Group Interconversion

-

Carboxylic Acid to Acid Chloride : Treatment with SOCl₂ or PCl₅ converts the acid to 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carbonyl chloride, a precursor for anhydrides or mixed carbonates .

-

Reduction to Alcohol : LiAlH₄ reduces the acid to 3-(hydroxymethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, though this is less common due to competing nitro group reduction .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced pharmacological properties:

-

Antimicrobial Activity : Ester derivatives show improved lipid solubility and membrane penetration .

-

Anticancer Potential : Amides with aromatic substituents inhibit kinase enzymes (e.g., EGFR) .

Key Challenges and Considerations

-

Selectivity : Competing reactivity of the nitro group and carboxylic acid requires careful optimization.

-

Stability : Nitro groups may decompose under strongly acidic or reducing conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the carboxylic acid group facilitates its interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

1-(4-Fluoro-2-nitrophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, which affects its chemical reactivity and biological activity.

1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Similar to the previous compound but with different substitution patterns on the phenyl ring, leading to different properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure with a pyrazole ring, a fluoro group, and a nitro group, which contribute to its bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₆FN₃O₄

- Molecular Weight : 251.171 g/mol

- CAS Number : 1006442-84-7

The compound's structure includes:

- A pyrazole ring.

- A 4-fluoro substituent on the phenyl ring.

- A nitro group at the 2-position of the phenyl ring.

- A carboxylic acid group at the 3-position of the pyrazole ring.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

- Fluoro Group Stability : The presence of the fluoro group enhances the compound's stability and bioavailability, facilitating better interaction with biological targets.

- Carboxylic Acid Group : This functional group aids in enzyme interactions and receptor binding, contributing to the compound's overall biological efficacy.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties:

- In Vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including lung cancer (NCI-H23), colorectal cancer (HCT-15), and prostate cancer (DU-145) cells .

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can inhibit tumor growth effectively .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored:

- Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting a mechanism for reducing inflammation in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQULXIZZTARLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.